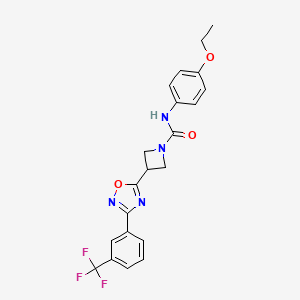
N-(4-ethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C21H19F3N4O3 and its molecular weight is 432.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-ethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The oxadiazole moiety is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
Structural Overview
The compound can be described by its chemical structure, which integrates an azetidine ring with a carboxamide group and a 1,2,4-oxadiazole derivative. The presence of trifluoromethyl and ethoxy groups enhances its lipophilicity and potentially its biological interactions.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance:
- Cell Line Studies : In vitro studies have demonstrated that compounds with similar oxadiazole scaffolds show cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), U-937 (leukemia), and others. These studies often report IC50 values in the micromolar range, indicating effective dose-dependent responses .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| Example B | U-937 | 2.41 | Inhibits thymidylate synthase |
Antimicrobial Activity
The oxadiazole derivatives also show promise as antimicrobial agents. While specific data on this compound is limited, similar compounds have demonstrated broad-spectrum activity against bacteria and fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole compounds has been noted in various studies. They may modulate inflammatory pathways by inhibiting cytokine production or blocking specific inflammatory mediators .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several oxadiazole derivatives against human cancer cell lines. The results indicated that modifications at the 1,2,4-oxadiazole ring significantly impacted their biological activity.
- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to targets like HDAC and telomerase, which are crucial in cancer biology. The binding affinities suggest strong interactions that could lead to therapeutic applications .
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c1-2-30-17-8-6-16(7-9-17)25-20(29)28-11-14(12-28)19-26-18(27-31-19)13-4-3-5-15(10-13)21(22,23)24/h3-10,14H,2,11-12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHZYKSEMYAIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














